Product packaging for 5-Nitroquinoxalin-2-one(Cat. No.:CAS No. 55687-20-2)

5-Nitroquinoxalin-2-one

Cat. No.: B1609774
CAS No.: 55687-20-2
M. Wt: 191.14 g/mol
InChI Key: UAOPAFZNFXQWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroquinoxalin-2-one is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This derivative is synthetically versatile, allowing for further functionalization to create a wide array of novel compounds with significant biological potential . Quinoxalinone derivatives are of immense research value due to their multifaceted mechanisms of action. They are investigated as promising core structures for developing anticancer agents, with some analogues functioning as potent inhibitors of critical enzymes like cyclooxygenase-2 (COX-2), which plays a sophisticated role in colorectal carcinogenesis . Furthermore, researchers are actively developing novel quinoxalin-2(1H)-one-based hydrazone and hydrazine derivatives and evaluating their in vitro antimicrobial activity against multi-drug resistant bacteria (MDRB) strains . Some such derivatives have also demonstrated potent inhibitory activity against DNA gyrase, a key bacterial enzyme, and exhibit promising immunomodulatory properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O3 B1609774 5-Nitroquinoxalin-2-one CAS No. 55687-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOPAFZNFXQWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462961
Record name 5-nitroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-20-2
Record name 5-nitroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 5 Nitroquinoxalin 2 One

Transformations Involving the Nitro Moiety

The nitro group at the C5 position is a dominant feature of the molecule, profoundly influencing its reactivity. Its strong electron-withdrawing nature and its capacity to be transformed into other functional groups are central to the chemistry of 5-Nitroquinoxalin-2-one.

Catalytic Reduction Pathways to Aminoquinoxalinones

The most fundamental transformation of the nitro group is its reduction to an amino group, which converts this compound into the synthetically valuable 5-aminoquinoxalin-2-one. This conversion is typically achieved through catalytic hydrogenation, a process that can employ a variety of metal catalysts and hydrogen sources.

Commonly used methods for the reduction of aromatic nitro compounds are applicable here. These include catalytic transfer hydrogenation, which often utilizes hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, and direct hydrogenation with hydrogen gas. mdpi.com The choice of catalyst and conditions is crucial to ensure high yield and selectivity, avoiding the formation of intermediate hydroxylamine (B1172632) species that can sometimes lead to side products like azo and azoxy compounds. organic-chemistry.orgacs.org The reaction proceeds by the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.

Key research findings indicate that systems such as palladium on carbon (Pd/C) with H2 gas are highly effective for both aromatic and aliphatic nitro group reductions. researchgate.net For substrates sensitive to certain conditions, alternative reagents can be employed. Iron powder in acidic media (e.g., Fe/HCl or Fe/acetic acid) provides a milder method, as does the use of other metals like zinc (Zn) or tin(II) chloride (SnCl2). researchgate.netsapub.org

Table 1: Common Reagents for Catalytic Reduction of Aromatic Nitro Groups

Catalyst/Reagent System Hydrogen Source Typical Conditions Notes
Palladium on Carbon (Pd/C) H₂ gas Methanol or Ethanol (B145695) solvent, RT-50°C Highly efficient, but can also reduce other functional groups (e.g., alkenes, benzylic groups). researchgate.net
Raney Nickel H₂ gas Ethanol solvent, elevated temp/pressure Useful when dehalogenation of aryl halides is a concern. researchgate.net
Iron (Fe) powder HCl or Acetic Acid Ethanol/Water, Reflux A classic, mild, and cost-effective method for selective nitro reduction. researchgate.netsapub.org
Tin(II) Chloride (SnCl₂) Concentrated HCl RT or gentle heating A mild reagent suitable for substrates with other reducible groups. researchgate.net
Ammonium Formate (HCOONH₄) Self Pd/C catalyst, Methanol, Reflux A common method for catalytic transfer hydrogenation. mdpi.com

Nucleophilic Substitution Reactions Mediated by the Nitro Group's Electron-Withdrawing Nature

The 5-nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring to which it is attached. This electronic effect is key to enabling nucleophilic aromatic substitution (SNAr) reactions. nih.gov For an SNAr reaction to occur, two conditions are typically required: the presence of a good leaving group (like a halide) and strong activation of the ring by electron-withdrawing groups. researchgate.netnih.gov

In the context of this compound, the nitro group at C5 strongly activates the ortho (C6) and para (C8, although this position is part of the heterocyclic ring fusion) positions towards nucleophilic attack. If a suitable leaving group were present at the C6 position, the molecule would be highly susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates).

The mechanism involves a two-step addition-elimination process. nih.gov First, the nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The negative charge of this complex is effectively delocalized onto the oxygen atoms of the nitro group, which is a critical stabilizing interaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. rsc.org The ability of the nitro group to stabilize the intermediate is crucial for the reaction to proceed. researchgate.net

Reactivity of the Quinoxalinone Ring System

The quinoxalinone core possesses its own distinct reactivity patterns, influenced by the lactam (cyclic amide) functionality and the pyrazine-like ring, which can be further modulated by the C5-nitro substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the this compound ring is complex due to the competing directing effects of the existing substituents. The carbocyclic (benzene) part of the ring is the typical site for these reactions. The directing influences are:

The Amide Nitrogen (N1): The lone pair on the nitrogen atom acts as an activating, ortho-, para-directing group. It donates electron density into the ring via resonance, activating the C6 and C8 positions.

The Nitro Group (C5): This is a powerful deactivating and meta-directing group, pulling electron density from the ring and directing incoming electrophiles to the C7 position.

Functional Group Interconversions on the Heterocyclic Core

Significant research has been directed towards the functionalization of the heterocyclic portion of the quinoxalin-2-one core, particularly at the C3 position. The C3-H bond is activated and can participate in a variety of modern coupling reactions, often proceeding through radical intermediates.

Direct C3-H functionalization is a highly efficient method for introducing molecular diversity. mdpi.com Numerous protocols have been developed for the C3-alkylation and C3-arylation of quinoxalin-2-ones. These reactions often employ photocatalysis or radical initiators to generate alkyl or aryl radicals, which then add to the C2=C3 double bond of the quinoxalinone ring. chim.itmdpi.comfrontiersin.org

In addition to C-H functionalization, the nitrogen atom of the lactam (N1) can undergo reactions such as alkylation. N-alkylation is typically achieved by treating the quinoxalinone with an alkyl halide in the presence of a base. sapub.orguw.edu The choice of reaction conditions can also sometimes lead to O-alkylation, forming a 2-alkoxyquinoxaline, although N-alkylation is generally more common for lactams. rsc.org

Table 2: Selected Functional Group Interconversions on the Quinoxalin-2-one Core

Reaction Type Position Reagents/Conditions Product Type
C-H Alkylation C3 Alkylboronic acids, Electro-oxidation 3-Alkylquinoxalin-2-one rsc.org
C-H Alkylation C3 Alkyl iodides, Blue LEDs, Base 3-Alkylquinoxalin-2-one chim.it
C-H Alkylation C3 N,N,N',N'-tetraalkylethylenediamine, Visible light 3-Alkylquinoxalin-2-one nih.gov
C-H Arylation C3 Arylhydrazines, Visible light, Air (oxidant) 3-Arylquinoxalin-2-one mdpi.com
N-Alkylation N1 Alkyl halide, Base (e.g., K₂CO₃, NaH) 1-Alkyl-quinoxalin-2-one sapub.orguw.edu

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of kinetic studies, product analysis, and computational modeling. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, general principles of physical organic chemistry and data from related structures provide a foundation for understanding its reactive behavior.

Detailed kinetic and thermodynamic parameters for reactions involving this compound are scarce. However, studies on the parent quinoxalin-2(1H)-one provide valuable insights into the reactivity of the core heterocyclic system. For instance, pulse radiolysis studies on quinoxalin-2(1H)-one have been conducted to determine the rate constants for its reactions with hydroxyl radicals (•OH). nih.govmdpi.com These investigations reveal that the reaction proceeds rapidly, with rate constants in the range of (5.9–9.7) × 10⁹ M⁻¹·s⁻¹. mdpi.com The attack of the hydroxyl radical is proposed to occur at both the benzene (B151609) and the pyrazin-2-one rings. mdpi.com

Table 1: Representative Rate Constants for Reactions of Quinoxalin-2(1H)-one

Reactant Rate Constant (M⁻¹·s⁻¹) Reaction Type
•OH (5.9–9.7) × 10⁹ Radical Addition/Abstraction
•N₃ (6.0 ± 0.5) × 10⁹ One-electron Oxidation

Data from studies on the parent quinoxalin-2(1H)-one and its 3-methyl derivative, which serve as a proxy for the reactivity of the core structure. mdpi.com

The mechanistic pathways for reactions involving this compound can be categorized based on the type of transformation.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group makes the benzene ring of this compound susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. While the 5-nitro group does not have a leaving group at an activated position for a typical SNAr reaction, it significantly lowers the energy of the Meisenheimer complex intermediate should a suitable leaving group be present elsewhere on the aromatic ring. Kinetic studies on related nitrothiazoles have shown that the nitro group itself can act as a leaving group in some instances, proceeding through a two-step mechanism involving a stable intermediate. rsc.org

Radical Reactions: As indicated by studies on the parent quinoxalin-2-one, the heterocyclic ring is reactive towards radicals. nih.govmdpi.com The reaction of this compound with radicals would likely proceed via addition to the C=C or C=N bonds of the pyrazinone ring, or potentially through interaction with the nitro group itself. The precise pathway would depend on the nature of the radical and the reaction conditions.

Table 2: Potential Mechanistic Pathways for this compound Reactions

Reaction Type Proposed Key Steps Influencing Factors
C-H Functionalization (Photoredox) 1. Photocatalyst excitation. 2. Radical generation. 3. Radical addition to C=N bond. 4. Electron and proton transfer. Light intensity, choice of photocatalyst and solvent.
Nucleophilic Aromatic Substitution (SNAr) 1. Nucleophilic attack on the aromatic ring. 2. Formation of a Meisenheimer complex. 3. Departure of the leaving group. Nature of the nucleophile, solvent, and presence of a good leaving group.

Derivatization and Advanced Synthetic Utility of 5 Nitroquinoxalin 2 One

5-Nitroquinoxalin-2-one as a Versatile Synthetic Building Block

The true synthetic potential of this compound is realized through its role as a precursor to a variety of functionalized derivatives. The nitro group, while profoundly influencing the electronic properties of the molecule, is often regarded as a masked amino group. Strategic reduction of this group unlocks a wealth of synthetic possibilities, enabling the introduction of diverse substituents and the formation of fused heterocyclic systems.

The primary and most crucial transformation of this compound is the reduction of its nitro group to yield 5-aminoquinoxalin-2-one. This reaction is the gateway to a vast majority of its derivatives. The resulting amino group is a versatile nucleophile and a precursor for numerous other functional groups, allowing for extensive molecular diversification.

Key Transformations of this compound:

TransformationReagents & ConditionsProductSynthetic Utility
Nitro Group Reduction Catalytic Hydrogenation (H₂/Pd-C, Raney Ni); Chemical Reduction (SnCl₂, Fe/HCl)5-Aminoquinoxalin-2-oneKey intermediate for further derivatization.
Acylation Acyl chlorides, Anhydrides5-(Acylamino)quinoxalin-2-oneIntroduction of amide functionalities.
Sulfonylation Sulfonyl chlorides5-(Sulfonamido)quinoxalin-2-oneSynthesis of sulfonamide derivatives. mdpi.com
Diazotization NaNO₂, aq. HCl (Sandmeyer Reaction)5-Diazoquinoxalin-2-one saltPrecursor for 5-halo, 5-cyano, or 5-hydroxy derivatives.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., MeO⁻, R₂NH)5-(Substituted)quinoxalin-2-oneDirect displacement of the nitro group (under forcing conditions).

The catalytic reduction of the nitro group is the most common and efficient method to produce 5-aminoquinoxalin-2-one. sapub.org This intermediate can then undergo standard reactions typical of aromatic amines. For example, acylation with various acid chlorides or anhydrides yields a library of amide derivatives. Similarly, reaction with sulfonyl chlorides provides access to quinoxaline-based sulfonamides, a class of compounds with significant interest in medicinal chemistry. mdpi.com Furthermore, the amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, onto the quinoxaline (B1680401) core.

While less common, the direct nucleophilic aromatic substitution of the nitro group itself is a potential pathway for derivatization. The strong electron-withdrawing nature of the quinoxalinone ring system can activate the nitro group for displacement by potent nucleophiles under specific reaction conditions.

The 5-aminoquinoxalin-2-one intermediate is a bifunctional building block ideally suited for the construction of complex, polycyclic molecular architectures. The presence of an ortho-diamine-like system (the N1-H of the lactam and the C5-amino group) allows for cyclocondensation reactions to form additional fused heterocyclic rings. This strategy is a powerful tool for creating novel, rigid scaffolds with defined three-dimensional structures.

By reacting 5-aminoquinoxalin-2-one with appropriate bifunctional reagents, a variety of fused systems can be synthesized. For instance, condensation with α-haloketones can lead to the formation of imidazo[4,5-f]quinoxalin-2-ones. Reaction with reagents like cyanogen (B1215507) bromide or thiophosgene (B130339) could yield aminothiazolo[4,5-f]quinoxalin-2-ones. This approach has been used to create related polycyclic systems, such as sapub.orgmtieat.orgmdpi.comtriazolo[4,3-a]quinoxalines and sapub.orgmtieat.orgnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-ones, which are recognized as important scaffolds in drug discovery. frontiersin.orgmdpi.comnih.gov

Examples of Fused Heterocyclic Systems Derived from 5-Aminoquinoxalin-2-one:

ReagentResulting Fused Ring SystemPotential Molecular Architecture
α-DiketonesPyrazine (B50134)Pyrazino[2,3-f]quinoxaline-diones
α-HaloketonesImidazoleImidazo[4,5-f]quinoxalin-2-ones
Formic Acid / OrthoformatesImidazoleImidazo[4,5-f]quinoxalin-2-ones
Phosgene / TriphosgeneImidazoloneImidazo[4,5-f]quinoxaline-2,7-diones

This capacity for annulation makes this compound a valuable precursor for creating libraries of complex, nitrogen-rich heterocyclic compounds.

Structure-Reactivity Relationship Studies in Derived Chemical Systems

The 5-nitro group is a potent deactivating group due to its strong electron-withdrawing nature, which operates through both the inductive effect (-I) and the resonance effect (-R).

Influence on the Benzene (B151609) Ring: The electron density of the aromatic portion of the quinoxalinone is significantly reduced. This deactivates the ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). Any such reaction would be expected to occur at positions meta to the nitro group (C7), but would require harsh conditions. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, although this typically requires a suitable leaving group at an activated position (C6 or C8).

Influence on the Heterocyclic Ring: The electron-withdrawing effect is transmitted throughout the molecule, impacting the reactivity of the heterocyclic portion.

N1-H Acidity: The acidity of the lactam N-H proton is increased, facilitating its deprotonation. This makes N-alkylation or N-arylation reactions at the N1 position more facile compared to the non-nitrated analogue.

C3-Position Reactivity: The C3 position of the quinoxalin-2-one core is known to be susceptible to various C-H functionalization reactions. mdpi.comnih.govorganic-chemistry.org The electron-withdrawing 5-nitro group modulates the electron density at this position, influencing its reactivity towards radical or organometallic reagents used in these transformations.

The unique chemical properties of this compound enable its use in the rational design of multifunctional molecules through controlled, stepwise synthetic strategies. The nitro group can be viewed as a "control element" or a "masked" reactive site.

A key design strategy involves a two-stage functionalization approach:

Stage 1 (Nitro Group Present): Synthetic modifications are first performed at other sites on the molecule, such as the N1 or C3 positions. The strong deactivating nature of the nitro group can direct reactivity or prevent unwanted side reactions on the benzene ring during these steps.

Stage 2 (Nitro Group Transformed): In a subsequent step, the nitro group is reduced to the highly versatile amino group. This newly introduced functionality can then be used for a second, distinct set of chemical transformations, such as the construction of a fused ring system as described in section 4.1.2.

This orthogonal-like synthetic strategy allows for the precise and rational construction of complex quinoxalinone analogues. By first building functionality onto the core quinoxalinone scaffold and then using the unmasked amino group for further elaboration, chemists can systematically assemble molecules with specific, pre-determined chemical features and spatial arrangements. This level of control is essential for creating compounds tailored for specific applications in materials science or as targeted probes in chemical biology.

Advanced Spectroscopic and Structural Characterization of 5 Nitroquinoxalin 2 One and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic studies of 5-nitroquinoxaline derivatives reveal key conformational features. For instance, in the structure of 5-Nitro-2,3-bis(thiophen-2-yl)quinoxaline, the nitro group is twisted with respect to the plane of the quinoxaline (B1680401) ring, exhibiting a dihedral angle of 43.07 (6)°. nih.gov This non-planar arrangement is a common feature in nitro-aromatic compounds due to steric and electronic effects.

In the solid state, quinoxalin-2-one derivatives predominantly exist in the keto tautomeric form, with a carbonyl group at the C2 position, rather than the alternative enol (2-hydroxyquinoxaline) form. This preference is stabilized by the crystal lattice environment and intermolecular interactions.

The crystal packing of 5-nitroquinoxalin-2-one derivatives is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. Hirshfeld surface analysis of compounds like 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one provides a quantitative breakdown of these intermolecular contacts. nih.gov

The most significant interactions are typically hydrogen-to-hydrogen contacts, followed by hydrogen-to-oxygen interactions, which are indicative of hydrogen bonding. nih.gov In derivatives featuring an N-H bond, such as 5-nitro-2,3-bis(2-pyridyl)quinoxaline, strong intermolecular N—H⋯O hydrogen bonds are observed, often forming dimeric structures. researchgate.net Furthermore, π–π stacking interactions between the aromatic quinoxaline rings of adjacent molecules are crucial for stabilizing the crystal lattice, with intermolecular distances of approximately 3.97 Å being reported. researchgate.net

Table 1: Summary of Intermolecular Interactions in 5-Nitroquinoxaline Derivatives from Crystallographic Data
Interaction TypeContributing AtomsTypical Distance (Å)Significance in Crystal PackingReference
Hydrogen BondingN-H···O=C~2.79Major directional force, often leads to dimer formation. researchgate.net
π–π StackingQuinoxaline Rings~3.97Stabilizes the layered packing of aromatic systems. researchgate.net
H···O ContactsVarious H and O atoms~2.46Contributes significantly to overall lattice energy. nih.gov
H···H ContactsVarious H atoms>0.83Represents the largest percentage of surface contacts. nih.gov
C···C ContactsAromatic C atoms~3.30Indicates close packing of aromatic moieties. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound in the solution phase. nih.govuobasrah.edu.iq One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity. nih.gov

While a fully assigned spectrum for this compound is not publicly available, the application of standard 2D NMR techniques allows for a complete structural assignment. emerypharma.comscribd.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons H-6, H-7, and H-8, confirming their sequence on the benzene (B151609) portion of the ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2- to 3-bond) correlations between protons and carbons. youtube.com This experiment is vital for identifying non-protonated (quaternary) carbons and piecing together the molecular skeleton. For this compound, HMBC would show correlations from H-6 to the carbon of the nitro group (C-5) and from H-3 to the carbonyl carbon (C-2), confirming the placement of these key functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
PositionNucleusPredicted δ (ppm)Key COSY CorrelationsKey HMBC Correlations
3¹H~8.2-C-2, C-4a, C-8a
6¹H~8.5H-7C-4a, C-5, C-8
7¹H~7.8H-6, H-8C-5, C-8a
8¹H~8.0H-7C-4a, C-6
1 (NH)¹H~12.5-C-2, C-8a
2 (C=O)¹³C~155--
3¹³C~135--
4a¹³C~138--
5 (C-NO₂)¹³C~142--
6¹³C~125--
7¹³C~132--
8¹³C~120--
8a¹³C~130--

Specific studies on the conformational dynamics of this compound in solution are not extensively documented in the literature. However, such investigations could be performed using variable-temperature (VT) NMR spectroscopy. This technique can be employed to probe dynamic processes such as the rate of rotation around the C5-NO₂ bond. At lower temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of signals for nearby protons (e.g., H-6), providing quantitative data on the energy barrier to rotation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org The analysis of the vibrational spectra of this compound and its derivatives allows for the confirmation of its key structural components. researchgate.netscialert.net

The most diagnostic peaks for this compound include:

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1570-1582 cm⁻¹ region and a symmetric stretch appearing around 1365-1373 cm⁻¹. scialert.net

Amide Carbonyl (C=O): The C=O stretching vibration of the cyclic amide (lactam) in the quinoxalin-2-one ring is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1660-1680 cm⁻¹.

Amine (N-H): The N-H group exhibits a stretching vibration in the region of 3100-3300 cm⁻¹ and an in-plane bending vibration near 1600 cm⁻¹.

Aromatic Ring: The aromatic system shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching vibrations (ring breathing modes) in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Reference
N-H (Amide)Stretching3100 - 3300Medium scialert.net
C-H (Aromatic)Stretching3000 - 3100Medium-Weak scialert.net
C=O (Amide I)Stretching1660 - 1680Strong researchgate.net
C=C / C=N (Aromatic)Ring Stretching1400 - 1620Medium-Strong scialert.net
NO₂Asymmetric Stretching1570 - 1582Strong scialert.net
NO₂Symmetric Stretching1365 - 1373Strong scialert.net
C-NStretching1250 - 1350Medium scialert.net
C-H (Aromatic)Out-of-plane Bending750 - 900Strong researchgate.net

Theoretical and Computational Studies on 5 Nitroquinoxalin 2 One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic architecture of 5-Nitroquinoxalin-2-one. These studies provide a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies) and Band Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.comirjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

For quinoxaline (B1680401) derivatives, these parameters are calculated to predict their electronic and optical properties. scispace.comresearchgate.net The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating keto group (=O) on the quinoxaline core significantly influences the energies of the frontier orbitals in this compound. Theoretical calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine these values. irjweb.comresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

Parameter Energy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Note: Specific calculated values for this compound are dependent on the computational method and basis set used in a particular study. The table is representative of the data generated from such calculations.

Charge Distribution, Electrostatic Potentials, and Local Reactivity Indices (e.g., Fukui functions)

The distribution of electron density within a molecule is key to understanding its interactions with other chemical species. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netmdpi.com For this compound, the oxygen atoms of the nitro and keto groups are expected to be regions of high negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, positive potential regions indicate susceptibility to nucleophilic attack. researchgate.net

Local reactivity indices, such as Fukui functions, offer a more quantitative measure of reactivity at specific atomic sites. mdpi.com Derived from conceptual DFT, the Fukui function helps to identify which atoms in a molecule are most likely to accept or donate electrons. faccts.de For nitro-aromatic systems, the nitro group significantly influences the local reactivity, often acting as a strong electron-withdrawing moiety. mdpi.com Analysis of these indices is crucial for predicting the regioselectivity of chemical reactions involving this compound.

Calculation of Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole. wikipedia.orglibretexts.org It is a crucial factor in determining intermolecular forces, particularly London dispersion forces. libretexts.org Both the dipole moment and polarizability can be calculated with high accuracy using quantum chemical methods, providing essential data for understanding the molecule's physical properties and non-covalent interactions. rsc.org

Table 2: Calculated Molecular Properties of this compound

Property Calculated Value Units
Dipole Moment (μ) Value Debye
Mean Polarizability (α) Value a.u.

Note: Values are representative and depend on the level of theory and basis set employed in the calculation.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insight into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its behavior over time, including conformational changes and interactions with its environment. mdpi.com

Conformational Analysis and Energetic Stability of Isomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like this compound, which has a relatively rigid core, the primary conformational flexibility might arise from the rotation of the nitro group relative to the aromatic ring. Theoretical calculations can map the potential energy surface associated with this rotation to identify the most stable conformer(s) and the energy barriers between them. nih.govufms.br Understanding the preferred conformation is essential, as the molecule's shape influences its packing in crystals and its ability to interact with biological targets. scielo.brutdallas.edu

Solvation Effects and Intermolecular Interactions with Solvents

The properties and behavior of a molecule can be significantly altered by its solvent environment. miami.edu MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water, ethanol). nih.govnih.gov These simulations can reveal the structure of the solvation shell, identify key intermolecular interactions like hydrogen bonds between the solute's polar groups and the solvent, and calculate the free energy of solvation. nih.gov Such studies are vital for predicting solubility and for understanding how the solvent mediates the molecule's reactivity and electronic properties. dntb.gov.ua

Adsorption Mechanisms on Material Surfaces (e.g., metals for corrosion inhibition)

No specific studies detailing the adsorption parameters, interaction energies, or surface configurations of this compound on metal or other material surfaces were found.

Reaction Mechanism Predictions and Pathway Characterization

No computational studies that predict or characterize reaction pathways specifically for this compound could be located.

Characterization of Transition States and Determination of Activation Energies

There is no available data on the calculated transition state structures or activation energies for reactions involving this compound.

Influence of Catalysts and Environmental Factors on Reaction Pathways and Selectivity

No research was found that investigates the role of catalysts or specific environmental conditions on the reaction mechanisms of this compound.

Applications of 5 Nitroquinoxalin 2 One in Non Biological Chemical Systems

Role in Advanced Materials Science

The unique molecular architecture of 5-Nitroquinoxalin-2-one, featuring a nitro group as a strong electron-withdrawing moiety and a quinoxalin-2-one core, makes it a valuable component in the design and synthesis of novel materials with tailored properties.

Precursors for Organic Dyes and Pigments

Quinoxaline (B1680401) derivatives are recognized as important chromophores in the synthesis of organic dyes and pigments. The inherent aromaticity and the presence of heteroatoms in the quinoxaline ring system provide a basis for extended π-conjugated systems, which are essential for color. While specific studies detailing the direct use of this compound as a precursor for commercial dyes are not extensively documented, the general principles of dye chemistry suggest its potential. The nitro group can be chemically modified, for instance, reduced to an amino group, which can then serve as a versatile functional handle for diazotization and coupling reactions to produce azo dyes. Furthermore, the quinoxaline structure itself can be incorporated into larger chromophoric systems to tune the color and performance properties of the resulting dyes and pigments. For instance, novel reactive dyes based on quinoxaline systems have been synthesized and evaluated for their properties.

Building Blocks for Optoelectronic Materials (e.g., fluorescent materials, electroluminescent materials)

The quinoxaline core is a known fluorophore, and its derivatives are actively investigated for applications in optoelectronics. The introduction of substituents allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths. Quinoxaline derivatives have been successfully used as emitting and electron-transporting layers in organic light-emitting diodes (OLEDs). For example, a novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), has been shown to function as a multifunctional material in OLEDs.

The electron-deficient nature of the quinoxaline ring, enhanced by the nitro group in this compound, makes it a suitable acceptor unit in donor-acceptor type fluorescent molecules. By coupling it with suitable electron-donating moieties, it is possible to create materials with strong intramolecular charge transfer (ICT) characteristics, which often leads to desirable fluorescent properties. Research on various quinoxaline derivatives has demonstrated their potential as fluorescent materials, with some exhibiting solvatochromism and sensitivity to their local environment. While specific data on the electroluminescent properties of this compound is limited, the broader family of quinoxaline-based materials shows significant promise in this area.

Integration into Polymeric Frameworks for Functional Materials

Quinoxaline derivatives can be incorporated into polymeric structures to impart specific functionalities. This can be achieved either by synthesizing polymers with quinoxaline units in the main chain (e.g., polyquinoxalines) or by attaching quinoxaline moieties as pendant groups. Polyquinoxalines are known for their high thermal stability and have been investigated for use in high-performance composites. An improved approach for fabricating polyphenylquinoxaline (PPQ) - graphite (B72142) fiber composites involves the in situ polymerization of monomers, which simplifies the process and improves fiber wetting.

Furthermore, quinoxaline derivatives have been employed as photoinitiators in polymerization reactions. For instance, certain quinoxalinone derivatives, in combination with an electron donor, have been shown to efficiently initiate the free radical polymerization of acrylates under visible light. This opens up possibilities for using this compound or its derivatives in photocurable resins and coatings.

Application as Corrosion Inhibitors: Chemical Adsorption and Surface Interaction Mechanisms

A significant application of quinoxaline derivatives is in the field of corrosion protection, particularly for mild steel in acidic environments. These compounds function as corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive medium. The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface, which can be influenced by the molecular structure, electron density, and the nature of the substituents.

The adsorption of quinoxaline derivatives on a steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. These inhibitors are often classified as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings in the quinoxaline structure play a crucial role in the adsorption process. These features allow the molecule to interact with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate-type bond (chemisorption). The electron-withdrawing nitro group in this compound can influence the electron density distribution in the molecule, which in turn affects its adsorption characteristics and inhibition efficiency. Quantum chemical calculations on quinoxaline derivatives have been used to correlate molecular properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with their inhibition performance.

Inhibitor Concentration (M) Inhibition Efficiency (%) Adsorption Isotherm Inhibitor Type
Phenyl-1-propyl quinoxaline-2(1H)-one (PRQX)10⁻³97.7LangmuirMixed
Quinoxaline Derivative (AY20)10⁻³-LangmuirMixed
1,4-dihydroquinoxaline-2,3-dione (DHQD)5x10⁻³94LangmuirMixed

Contributions to Analytical Chemistry

The responsive nature of the quinoxaline scaffold to its chemical environment has been harnessed in the development of analytical tools.

Reagents in Chemical Sensing and Detection Methodologies

Quinoxaline derivatives have been successfully employed as chemosensors for the detection of various analytes. Their application as fluorescent sensors is particularly noteworthy. The fluorescence properties of quinoxaline-based compounds can be modulated by interactions with specific ions or molecules, leading to a measurable change in the fluorescence signal (either enhancement or quenching).

For instance, aminoquinoxaline-based derivatives have been developed as dual colorimetric and fluorescent sensors for pH measurement in aqueous media. These sensors exhibit a visible color change and a change in fluorescence intensity in response to variations in pH, allowing for both qualitative and quantitative analysis. The underlying principle often involves the protonation or deprotonation of the quinoxaline nitrogen atoms or substituent groups, which alters the electronic structure and, consequently, the photophysical properties of the molecule. This capability suggests that appropriately functionalized this compound derivatives could be designed as sensors for specific analytes where the nitro group could play a role in modulating the sensing mechanism.

General Synthetic Intermediates in Fine Chemical Synthesis

This compound serves as a valuable starting material and key intermediate in the synthesis of more complex heterocyclic compounds. Its structure, featuring a reactive quinoxalinone core and a modifiable nitro group, allows for a variety of chemical transformations. Researchers utilize this compound as a building block to construct fused heterocyclic systems and to introduce specific functional groups, leading to the creation of novel molecules for various applications in materials science and medicinal chemistry.

The primary utility of this compound as an intermediate stems from two main reaction pathways: functionalization of the quinoxalinone ring system and modification of the nitro group. These transformations enable the synthesis of diverse derivatives, including halo- and amino-substituted quinoxalines, as well as fused-ring systems like triazoloquinoxalines.

A common initial step to increase the reactivity of the quinoxalinone ring is chlorination, typically at the 2-position, to produce a chloroquinoxaline derivative. This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. For instance, analogous reactions with 6-nitro-2,3-dichloroquinoxaline have shown that various aliphatic and aromatic amines can readily displace the chlorine atoms to yield disubstituted nitroquinoxalines. nih.gov This demonstrates the viability of the nitroquinoxaline scaffold as a precursor for a wide range of amino-substituted derivatives.

Furthermore, the chloro-intermediate can be reacted with hydrazine (B178648) to form a hydrazinyl-quinoxaline. This hydrazinyl derivative is a crucial precursor for synthesizing fused heterocyclic systems. Through acid-mediated condensation with orthoesters or aldehydes, the hydrazinyl group can be cyclized to form a iau.irsapub.orgresearchgate.nettriazolo[4,3-a]quinoxaline ring system. nih.govmdpi.com This strategy provides a direct route to complex, multi-ring structures from the relatively simple this compound starting material. The resulting triazoloquinoxalines can be further modified, for example, by substituting the chlorine atom at the 4-position with various secondary amines. nih.gov

The following table outlines the synthetic pathway from a generic nitroquinoxalinone to a fused triazoloquinoxaline derivative, based on established chemical transformations.

StepStarting MaterialReagents & ConditionsIntermediate/ProductReaction Type
1This compoundPOCl₃ or SOCl₂2-Chloro-5-nitroquinoxalineChlorination
22-Chloro-5-nitroquinoxalineHydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol (B145695), Room Temp.2-Hydrazinyl-5-nitroquinoxalineNucleophilic Substitution
32-Hydrazinyl-5-nitroquinoxalineOrthoester (e.g., Triethyl orthoformate), Carboxylic Acid (e.g., Formic Acid), Reflux8-Nitro- iau.irsapub.orgresearchgate.nettriazolo[4,3-a]quinoxalineCondensation/Cyclization

Another significant application of this compound as an intermediate involves the reduction of the nitro group. Catalytic hydrogenation (e.g., using H₂/Pd-C) or other reducing agents can efficiently convert the nitro group into a primary amine, yielding 5-Aminoquinoxalin-2(1H)-one. easycdmo.com This amino derivative is itself a versatile intermediate, opening up possibilities for a host of further reactions, including diazotization, acylation, and the synthesis of other fused ring systems like imidazoquinoxalines.

The transformation of the nitro group provides a strategic handle for introducing nitrogen-based functionalities onto the benzene (B151609) portion of the quinoxaline ring, which is synthetically valuable for building molecular complexity.

Starting MaterialReagents & ConditionsProductReaction TypeSignificance
This compoundH₂, Pd/C, Ethanol5-Aminoquinoxalin-2(1H)-oneNitro Group ReductionCreates a new reactive site (amino group) for further derivatization.

Future Research Perspectives and Unexplored Avenues for 5 Nitroquinoxalin 2 One

Development of Novel and Highly Efficient Synthetic Methodologies

While traditional methods for synthesizing quinoxaline (B1680401) derivatives often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, these routes can be limited by harsh conditions, hazardous solvents, and significant waste generation. ijirt.orgnih.gov Future research should focus on developing greener and more efficient synthetic protocols specifically tailored for 5-Nitroquinoxalin-2-one.

Key areas for exploration include:

Microwave and Ultrasonic Irradiation : These energy-efficient techniques have been successfully used for other quinoxaline syntheses and could significantly reduce reaction times and improve yields for this compound. benthamdirect.com

Green Solvents : Investigating the use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents could drastically improve the sustainability profile of the synthesis. ijirt.orgbenthamdirect.com

Reusable Catalysts : The development of solid-supported or nanocatalysts could facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. benthamdirect.com

Transition-Metal-Free Catalysis : Exploring organocatalytic or catalyst-free conditions would offer an eco-friendly and cost-effective alternative to traditional metal-catalyzed reactions, which can suffer from issues of toxicity and contamination. nih.gov

A significant challenge lies in achieving regioselective synthesis, starting from precursors like 3-nitro-o-phenylenediamine, to ensure the desired 5-nitro isomer is produced with high selectivity. Overcoming this will require fine-tuning of catalysts and reaction conditions.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical reactivity of the this compound core is largely uncharted territory. The interplay between the electron-donating lactam group and the strongly electron-withdrawing nitro group is expected to result in unique reactivity patterns.

Future investigations should target:

C-H Functionalization : Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds. nih.gov Studies on the quinoxalin-2-one core have shown its potential for such reactions. nih.gov A systematic exploration of the directing effects of the 5-nitro group on the remaining aromatic protons (at C-6, C-7, and C-8) could unlock pathways to a vast library of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr) : The presence of the nitro group should activate the benzene (B151609) ring towards nucleophilic attack, potentially allowing for the displacement of a suitable leaving group or even a hydride ion. The regioselectivity of such reactions would be a key area of study.

Transformations of the Nitro Group : The nitro group itself is a versatile functional handle. Its reduction to an amino group would provide a key intermediate for further elaboration, leading to fused-ring systems or the introduction of new pharmacophores.

Cycloaddition Reactions : The pyridone ring of some highly activated nitroquinolones has been shown to participate in cycloaddition reactions. nih.gov Investigating whether the this compound framework can act as a dienophile or diene under thermal or photochemical conditions could lead to the construction of complex polycyclic structures.

Expansion into Emerging Areas of Materials Science and Chemical Engineering

The quinoxalin-2-one fragment is recognized as a valuable electron-withdrawing component for creating "push-pull" systems, which are crucial for developing materials with interesting photophysical properties. nih.gov The addition of a 5-nitro group further enhances the electron-accepting nature of the molecule, opening up new possibilities in materials science.

Promising avenues for research include:

Organic Electronics : Quinoxaline derivatives have been investigated as organic semiconductors. researchgate.net The electronic properties of this compound could make it a candidate for n-type semiconductors in organic thin-film transistors (OTFTs) or as an electron-acceptor material in organic photovoltaics (OPVs).

Non-Linear Optics (NLO) : The significant intramolecular charge transfer characteristics expected in suitably substituted derivatives of this compound could lead to materials with large second- or third-order NLO properties, which are valuable for applications in telecommunications and optical computing.

Advanced Dyes and Pigments : The inherent chromophoric nature of the nitro-aromatic system could be exploited to develop novel dyes. By attaching various donor groups to the quinoxalinone core, it may be possible to create solvatochromic or electrochromic dyes that change color in response to their environment.

Advanced Theoretical Predictions for New Chemical Applications and Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, a systematic theoretical investigation could accelerate its development and application.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations : DFT can be used to predict the molecule's geometry, electronic structure (HOMO-LUMO gap), vibrational frequencies, and molecular electrostatic potential. These calculations can provide insights into its reactivity, stability, and potential applications in materials science. researchgate.net

Predicting Spectroscopic Properties : Simulating NMR, UV-Vis, and IR spectra can aid in the characterization of newly synthesized derivatives and provide a deeper understanding of their electronic transitions.

Molecular Docking Studies : Although outside the scope of this article's focus on chemistry, it is worth noting that computational methods are used to predict the binding of quinoxaline derivatives to biological targets. nih.gov Similar methods could be used to explore potential interactions with host molecules in supramolecular chemistry.

Reaction Pathway Modeling : Theoretical modeling of potential reactions, such as C-H functionalization or nucleophilic substitution, can help predict the most likely products and transition state energies, thereby guiding the design of efficient synthetic routes.

Challenges and Opportunities in Process Intensification and Sustainable Manufacturing

Translating the synthesis of this compound from a laboratory scale to an industrial process presents both challenges and opportunities for sustainable manufacturing. Process intensification (PI), which focuses on developing smaller, safer, and more efficient manufacturing processes, is a key strategy. openaccessgovernment.org

Challenges :

Exothermic Reactions : Nitration reactions are often highly exothermic and require careful thermal management to prevent runaway reactions.

Handling of Hazardous Reagents : The use of concentrated nitric and sulfuric acids requires specialized equipment and handling protocols to ensure safety.

Waste Management : Traditional batch processes can generate significant amounts of acidic and organic waste, posing environmental challenges. mdpi.com

Opportunities :

Continuous Flow Chemistry : Shifting from traditional batch reactors to continuous flow systems offers significant advantages. primescholars.com Microreactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety. openaccessgovernment.org This also enables the use of reaction conditions that may be too hazardous for large batch reactors.

Process Analytical Technology (PAT) : Implementing real-time monitoring of reaction parameters (e.g., temperature, concentration, pH) using PAT can ensure consistent product quality, optimize yields, and reduce the risk of process deviations. openaccessgovernment.org

Green Chemistry Integration : The principles of PI are highly synergistic with green chemistry. mdpi.com Continuous processing can reduce solvent volumes, minimize waste generation, and improve energy efficiency, leading to a more sustainable and cost-effective manufacturing process. primescholars.com

By embracing these modern manufacturing technologies, the production of this compound and its derivatives can be made safer, more efficient, and environmentally responsible.

Mentioned Compounds

Q & A

Q. What are the optimal synthetic routes for preparing 5-Nitroquinoxalin-2-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Core reagents : Nitration of quinoxalin-2-one typically requires mixed acids (HNO₃/H₂SO₄) or milder nitrating agents like acetyl nitrate to avoid over-oxidation .
  • Condition optimization : Temperature control (0–5°C for nitration) and solvent selection (e.g., acetic anhydride for regioselectivity) are critical. Yields >70% are achievable with stoichiometric HNO₃ under inert atmospheres .
  • Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) to detect intermediates like 5-nitroso derivatives, which may require re-oxidation .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include nitro-group deshielding effects (e.g., C-5 at δ ~150 ppm in ¹³C NMR) and aromatic proton splitting patterns .
    • IR : Confirm nitro stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
  • Chromatography : HPLC (C18 column, methanol/water 60:40) resolves common impurities like unreacted quinoxalin-2-one (retention time ~4.2 min vs. 5.8 min for product) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Hazard mitigation : Use explosion-proof fume hoods due to nitro group instability under heat (>150°C). Incompatible with strong oxidizers (e.g., peroxides) and reducing metals (e.g., Zn dust) .
  • Emergency procedures : For spills, neutralize with wet sand and dispose as hazardous nitrated waste. PPE must include nitrile gloves and polycarbonate face shields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Case study : Discrepancies in ¹H NMR splitting (e.g., meta vs. para coupling in substituted analogs) are resolved via 2D NMR (COSY, NOESY) to confirm regiochemistry .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entry 2050001) clarifies bond angles and confirms nitro group orientation, addressing misinterpretations from rotational isomers in solution .

Q. What strategies improve the reproducibility of catalytic reactions involving this compound?

Methodological Answer:

  • Catalyst selection : Palladium/charcoal (5% Pd) enhances hydrogenation efficiency for nitro-to-amine conversions. Pre-reduction activation (H₂ flow, 50°C) minimizes catalyst poisoning .
  • Data logging : Document solvent degassing (N₂ bubbling for 30 min) and moisture levels (<50 ppm via Karl Fischer titration) to control side reactions .

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C-7 as a nucleophilic hotspot in SNAr reactions) .
  • Transition state analysis : Simulate nitro group reduction pathways (e.g., using Gaussian09 with B3LYP/6-31G*) to predict kinetic barriers and optimize reductant stoichiometry .

Q. What experimental designs minimize byproduct formation during functionalization of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent polarity, catalyst loading). For example, acetonitrile as solvent reduces dimerization byproducts by 40% vs. DMF .
  • In-situ monitoring : Use ReactIR to track nitro group consumption and adjust reagent addition rates dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.